

An In-Depth Technical Guide to Cytochalasin O: Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cytochalasin O*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin O is a member of the cytochalasan family of mycotoxins, a class of fungal secondary metabolites known for their profound effects on the eukaryotic cytoskeleton. First isolated from a species of *Phomopsis*, an endophytic fungus, **Cytochalasin O**, alongside its congeners, has garnered significant interest within the scientific community for its potential applications in cell biology research and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the structure and chemical properties of **Cytochalasin O**, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical Structure and Identity

The definitive structure of **Cytochalasin O** was elucidated through extensive spectroscopic analysis. It is essential to distinguish **Cytochalasin O** from other closely related cytochalasans, particularly Cytochalasin H, with which it has sometimes been confused in commercial and database sources. The correct molecular formula for **Cytochalasin O** is $C_{28}H_{35}NO_4$, with a corresponding molecular weight of 449 g/mol.

Key Structural Features:

- **Perhydroisoindolone Core:** Like all cytochalasans, **Cytochalasin O** possesses a highly substituted perhydroisoindolone ring system.
- **Macrocyclic Ring:** Fused to the isoindolone core is an 11-membered carbocyclic ring.
- **Functional Groups:** The structure is characterized by the presence of hydroxyl, methyl, and a benzyl group. The specific arrangement and stereochemistry of these groups are critical for its biological activity.

It is crucial to note that some databases may incorrectly list **Cytochalasin O** as a synonym for Cytochalasin H ($C_{30}H_{39}NO_5$) or refer to a different compound, "**Cytochalasin Opho**" ($C_{28}H_{37}NO_4$). The information presented here pertains to the originally isolated and characterized **Cytochalasin O**.

Physicochemical Properties

A summary of the key physicochemical properties of **Cytochalasin O** is presented in the table below, compiled from primary literature.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₅ NO ₄	[1]
Molecular Weight	449 g/mol	[1]
Melting Point	258-263 °C	[1]
UV Absorption (λ _{max})	218 nm	[1]
Solubility	Data not extensively available in reviewed literature. Generally, cytochalasans are soluble in organic solvents like DMSO, ethanol, and methanol, and poorly soluble in water.[2]	
Stability	Cytochalasans, in general, should be stored at low temperatures (-20°C) and protected from light to prevent degradation.	

Spectroscopic Data for Structural Elucidation

The structural determination of **Cytochalasin O** relied on a combination of spectroscopic techniques. Below is a summary of the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of the molecule.

¹ H NMR (CDCl ₃) δ (ppm)	¹³ C NMR (CDCl ₃) δ (ppm)
Detailed chemical shift data for Cytochalasin O are not readily available in the public domain. The original isolation paper references the use of NMR for structure elucidation but does not provide the full spectral data.	Detailed chemical shift data for Cytochalasin O are not readily available in the public domain. The original isolation paper references the use of NMR for structure elucidation but does not provide the full spectral data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirmed the elemental composition of **Cytochalasin O**.

Ion	m/z
[M] ⁺	449.2566

Infrared (IR) Spectroscopy

The IR spectrum of **Cytochalasin O** reveals the presence of key functional groups.

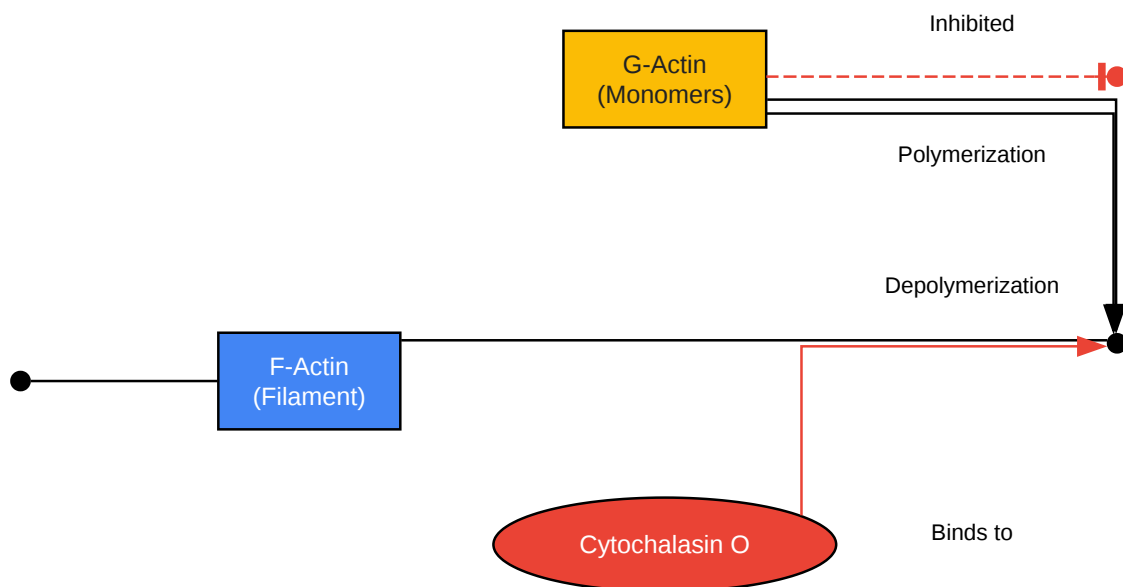
Wavenumber (cm ⁻¹)	Functional Group Assignment
3400	-OH (hydroxyl) stretching
1710	C=O (carbonyl) stretching
1675	C=O (amide) stretching

Biological Activity and Mechanism of Action

The primary biological activity of cytochalasans, including **Cytochalasin O**, stems from their ability to interact with and disrupt the dynamics of the actin cytoskeleton.^{[3][4]}

Inhibition of Actin Polymerization

Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments. This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.^{[3][5]} This disruption of actin polymerization interferes with a multitude of cellular processes that are dependent on a dynamic actin cytoskeleton.



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Caption: Inhibition of actin polymerization by **Cytochalasin O**.

Cellular Effects

The disruption of the actin cytoskeleton by **Cytochalasin O** leads to a variety of observable cellular effects, including:

- **Changes in Cell Morphology:** Cells may round up, lose their defined shape, and exhibit membrane blebbing.
- **Inhibition of Cell Motility:** Processes such as cell migration and invasion, which rely on actin-driven protrusions like lamellipodia and filopodia, are inhibited.
- **Disruption of Cytokinesis:** The formation of the contractile actin ring during cell division is impaired, which can lead to the formation of multinucleated cells.[3]

Initial studies on the biological activity of **Cytochalasin O** demonstrated its potent inhibitory effect on the growth of wheat coleoptiles, indicating its activity extends to plant cells.

Experimental Protocols

Detailed experimental protocols for studying the effects of cytochalasins are crucial for reproducible research. Below are generalized methodologies for key assays.

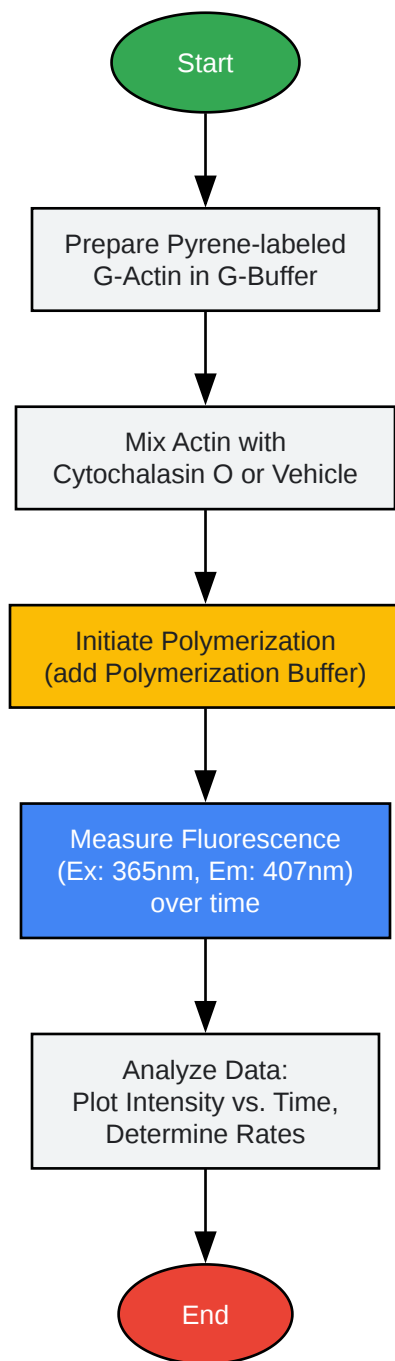
Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into the growing F-actin polymer.

Methodology:

- Preparation of Reagents:
 - G-actin buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).
 - Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0).
 - Pyrene-labeled G-actin, stored at -80°C.
 - **Cytochalasin O** stock solution in DMSO.
- Assay Procedure:
 - Thaw pyrene-labeled G-actin on ice and dilute to the desired concentration in G-actin buffer.
 - In a fluorometer cuvette or a 96-well plate, mix the G-actin solution with the desired concentration of **Cytochalasin O** or vehicle control (DMSO).
 - Initiate polymerization by adding the polymerization buffer.
 - Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.
- Data Analysis:
 - Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the rate of actin polymerization. Compare the rates between the control and **Cytochalasin O**.

treated samples.



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Caption: Workflow for an in vitro actin polymerization assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on the collective migration of a cell monolayer.

Methodology:

- Cell Culture:
 - Plate cells in a multi-well plate and grow to a confluent monolayer.
- Wound Creation:
 - Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or a specialized tool.
 - Gently wash with media to remove detached cells.
- Treatment:
 - Add fresh media containing various concentrations of **Cytochalasin O** or a vehicle control.
- Imaging:
 - Image the wound at time zero and at regular intervals (e.g., every 4-6 hours) using a microscope with a camera.
- Data Analysis:
 - Measure the area of the wound at each time point.
 - Calculate the rate of wound closure for each condition. Compare the closure rates between the control and **Cytochalasin O**-treated cells.

Signaling Pathways

While specific signaling pathways uniquely modulated by **Cytochalasin O** have not been extensively detailed in the available literature, its primary mechanism of action through actin disruption can indirectly affect numerous signaling cascades. The actin cytoskeleton serves as a scaffold for many signaling proteins and is involved in processes like endocytosis and receptor trafficking. Disruption of the actin network can, therefore, have widespread and cell-

type-specific effects on signaling. For instance, the localization and activity of Rho family GTPases, key regulators of the actin cytoskeleton, are often perturbed by cytochalasins.

Conclusion

Cytochalasin O is a structurally distinct member of the cytochalasin family with potent biological activity stemming from its ability to inhibit actin polymerization. Accurate identification and differentiation from other cytochalasins are paramount for precise research. This guide provides a consolidated resource of its known chemical and physical properties, spectroscopic data, and biological effects, along with standardized experimental protocols. Further research is warranted to fully elucidate the specific interactions of **Cytochalasin O** with the actin cytoskeleton and to explore its potential in modulating cellular signaling pathways for therapeutic applications.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Cytochalasin O: Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594501#cytochalasin-o-structure-and-chemical-properties]

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